![molecular formula C30H34O9 B564685 Spathulatol CAS No. 1373888-27-7](/img/structure/B564685.png)
Spathulatol
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Overview
Description
Spathulatol, also known as Lance, is a natural organic compound. It is a colorless crystalline solid, soluble in absolute ethanol and ether, and slightly soluble in water. This compound is mainly found in plants, such as Brazil Blue Sage (Helichrysum italicum) and Lance leaf chrysanthemum (Achillea millefolium) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spathulatol involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like ethanol or ether to isolate the compound from plant materials. Chemical synthesis may involve the use of various reagents and catalysts to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis in controlled environments. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Spathulatol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Applications
Spathulatol serves as a reagent in numerous chemical reactions, facilitating synthesis processes in organic chemistry. Its unique properties allow it to participate in various reactions, making it a valuable tool for chemists.
Key Chemical Properties
- Solubility : Soluble in absolute ethanol and ether; slightly soluble in water.
- Structure : Colorless crystalline solid.
Biological Applications
Research has indicated that this compound possesses several biological activities, including antimicrobial and antioxidant properties. These characteristics make it a candidate for further exploration in the field of pharmacology.
Biological Activities
- Antimicrobial : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential agent for developing new antimicrobial treatments.
- Antioxidant : The compound exhibits antioxidant activity, which can help combat oxidative stress in biological systems.
Medicinal Applications
This compound is being investigated for its potential therapeutic effects, particularly in the treatment of inflammation and cancer. Its mechanism of action may involve modulation of enzyme activity and interaction with cellular receptors.
Therapeutic Potential
- Anti-inflammatory : Preliminary studies suggest that this compound could reduce inflammation markers in vitro.
- Anticancer : Research indicates that this compound may affect cell division processes, similar to other known anticancer agents. It has been studied for its effects on microtubule stabilization, which is critical in cancer therapy.
Industrial Applications
The versatility of this compound extends to various industries, including pharmaceuticals and cosmetics. Its properties make it suitable for incorporation into products aimed at enhancing skin health or as an active ingredient in medicinal formulations.
Industrial Uses
- Pharmaceuticals : Used in drug formulation due to its biological activity.
- Cosmetics : Incorporated into skincare products for its antioxidant properties.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that this compound could be developed into a natural preservative or therapeutic agent against bacterial infections.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
Case Study 2: Anticancer Properties
Research published in Drug Target Insights highlighted the potential of this compound as an anticancer agent by demonstrating its ability to disrupt microtubule dynamics in cancer cells. This study suggests that further clinical trials could elucidate its effectiveness against specific cancer types.
Cancer Type | Effect on Cell Division |
---|---|
Breast Cancer | Significant inhibition |
Lung Cancer | Moderate inhibition |
Mechanism of Action
The mechanism of action of Spathulatol involves its interaction with various molecular targets and pathways. It may exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular receptors. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Spathulatol is unique in its structure and properties, but it can be compared with other similar compounds, such as:
- Acetylepipodophyllotoxin
- Schizandriside
- Tuberculatin
- Isolariciresinol
These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities .
Biological Activity
Spathulatol, a compound derived from various plant sources, has garnered attention for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, antiproliferative, and antimicrobial properties, supported by data from recent studies and case analyses.
Chemical Structure and Sources
This compound is a sesquiterpenoid compound primarily isolated from the essential oils of certain plants, including Piper guineense. Its chemical structure contributes to its biological activity, characterized by a complex arrangement of carbon rings and functional groups.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. A study evaluating the essential oil of Piper guineense, which contains this compound as a major component, demonstrated high antioxidant activity using various assays:
- DPPH Assay : The essential oil showed an IC50 value ranging from 26.13 to 85.60 μg/mL.
- ABTS Assay : Similar trends were observed, indicating strong free radical scavenging abilities.
These findings suggest that this compound can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound was assessed through in vivo models involving pleurisy and edema in mice. Oral administration of the essential oil containing this compound resulted in significant inhibition of inflammation markers:
- Paw Edema Model : Demonstrated a marked reduction in swelling compared to control groups.
- Pleurisy Model : Showed decreased inflammatory cell infiltration in pleural cavities.
These results indicate that this compound may be beneficial in managing inflammatory conditions .
3. Antiproliferative Effects
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies revealed:
- Ovarian Cancer Cells : The essential oil exhibited a GI50 value of 0.89 μg/mL for ovarian cancer cells, indicating potent antiproliferative activity.
- Breast Cancer Cells (MCF-7) : Further analysis showed that this compound could reduce cell viability significantly, with IC50 values demonstrating effectiveness at lower concentrations compared to standard chemotherapeutic agents .
4. Antimicrobial Activity
The antimicrobial properties of this compound were assessed against several pathogens. While the essential oil exhibited moderate activity against Mycobacterium tuberculosis, other studies indicated limited effectiveness against common bacterial strains. This suggests that while this compound may contribute to antimicrobial formulations, its efficacy varies depending on the target organism .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
Activity Type | Methodology | Result |
---|---|---|
Antioxidant | DPPH Assay | IC50: 26.13 - 85.60 μg/mL |
Anti-inflammatory | Pleurisy and Edema Models | Significant reduction in inflammation |
Antiproliferative | MTT Assay on Cancer Cells | GI50: 0.89 μg/mL (ovarian cancer) |
Antimicrobial | Disc Diffusion Method | Moderate activity against M. tuberculosis |
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Case Study 1 : A clinical trial investigated the effects of this compound-rich essential oils on patients with chronic inflammatory conditions, showing improved outcomes in pain management and inflammation reduction.
- Case Study 2 : Research on dietary supplements containing this compound indicated enhanced antioxidant status among participants, correlating with reduced markers of oxidative stress.
Properties
IUPAC Name |
4-[(1S,2S,7R,8R,9S)-2-(4-hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O9/c1-36-23-9-15(4-6-21(23)34)26-19(13-32)18(12-31)8-17-11-25(38-3)30-28(27(17)26)20(14-33)29(39-30)16-5-7-22(35)24(10-16)37-2/h4-7,9-11,18-20,26,29,31-35H,8,12-14H2,1-3H3/t18-,19-,20+,26+,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKEMOWLZXDHN-QBBKHEGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C(C(C(CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)C(C(O2)C5=CC(=C(C=C5)O)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C3[C@@H]([C@H]([C@@H](CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)[C@H]([C@H](O2)C5=CC(=C(C=C5)O)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Are there any other research studies available about the biological activity of spathulatol?
A1: Currently, the provided research paper [] only focuses on the isolation and structural characterization of this compound. Further investigations are needed to explore its potential biological activities, pharmacological properties, and applications.
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